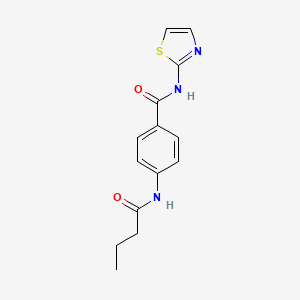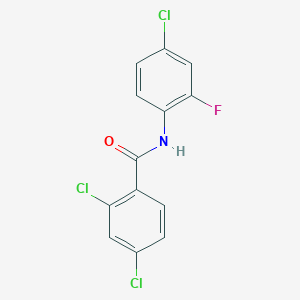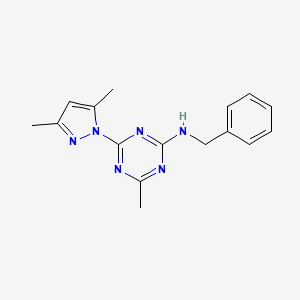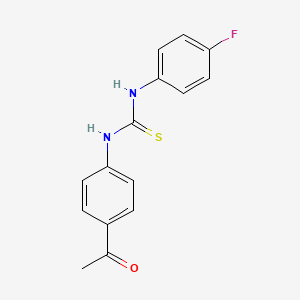![molecular formula C15H21ClN2O B5769965 N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5769965.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical and dental procedures. It belongs to the family of amide-type local anesthetics, which are known for their long-lasting effects and low toxicity. Bupivacaine is used to numb a specific area of the body, and it works by blocking the nerve impulses that transmit pain signals to the brain.
作用機序
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide works by blocking the voltage-gated sodium channels in the nerve fibers, which prevents the nerve impulses from transmitting pain signals to the brain. It also affects the potassium channels and calcium channels in the nerve fibers, which contributes to its long-lasting effects. This compound has a higher affinity for the sodium channels in the sensory nerves than in the motor nerves, which makes it a more selective local anesthetic.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antitumor effects. It inhibits the production of pro-inflammatory cytokines and chemokines, and it induces apoptosis in cancer cells. This compound also affects the cardiovascular system, by decreasing the heart rate and blood pressure. It can also cause respiratory depression and muscle weakness, which are potential side effects of its use.
実験室実験の利点と制限
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide has several advantages for lab experiments, such as its long-lasting effects, low toxicity, and selectivity for sensory nerves. It can be used to study the mechanisms of pain and the effects of anesthesia on the nervous system. However, its use is limited by its potential side effects, such as cardiovascular and respiratory depression, and its effects on muscle function.
将来の方向性
There are several future directions for the research on N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide. One direction is to study its anti-inflammatory and antitumor effects in more detail, and to explore its potential use in the treatment of chronic pain and cancer. Another direction is to develop new formulations of this compound that have improved pharmacokinetics and reduced side effects. Additionally, the mechanisms of action of this compound on the nervous system could be further elucidated, which could lead to the development of new drugs for pain management.
合成法
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide is synthesized by reacting 3-chloro-2,6-dimethylphenol with butyronitrile in the presence of sodium methoxide to form N-butyl-3-chloro-2,6-dimethylphenylacetamide. This intermediate is then reacted with piperidine in the presence of acetic acid to form this compound.
科学的研究の応用
N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide is widely used in medical and dental procedures as a local anesthetic. It is also used for regional anesthesia, such as epidural anesthesia and nerve blocks. In addition to its anesthetic properties, this compound has been shown to have anti-inflammatory and antitumor effects. It has been used in the treatment of chronic pain, neuropathic pain, and cancer pain. This compound has also been used as a research tool to study the mechanisms of pain and the effects of anesthesia on the nervous system.
特性
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-7-14(19)17-13-9-6-8-12(16)15(13)18-10-4-3-5-11-18/h6,8-9H,2-5,7,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHPSIRRBZUGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5769888.png)
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5769894.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5769903.png)
![methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769911.png)


![3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5769951.png)


![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)
![2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5769983.png)